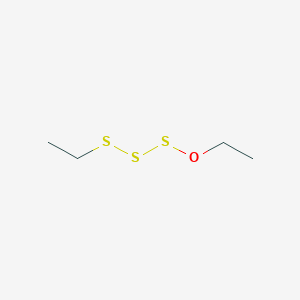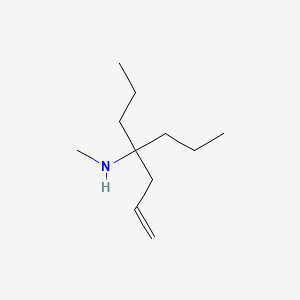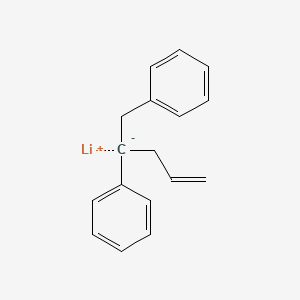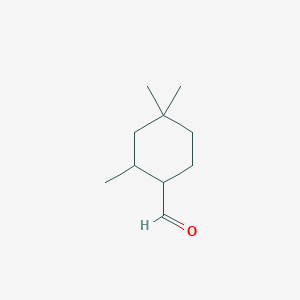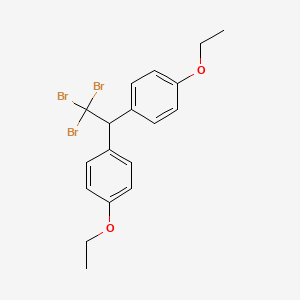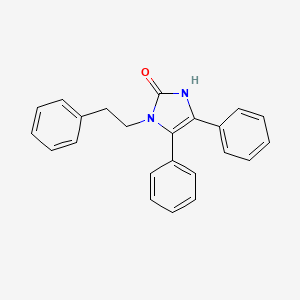
N~3~,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide is a synthetic organic compound It is characterized by its unique structure, which includes diethyl groups and hydroxymethyl functionalities attached to a beta-alaninamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide typically involves the reaction of beta-alanine with diethylamine and formaldehyde under controlled conditions. The reaction proceeds through a series of steps including amide formation and hydroxymethylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as crystallization or distillation to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N~3~,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The diethyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which N3,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl groups may participate in hydrogen bonding or other interactions that modulate the activity of these targets. The diethyl groups may influence the compound’s solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-beta-alaninamide: Lacks the hydroxymethyl groups, which may affect its reactivity and applications.
N,N-Bis(hydroxymethyl)-beta-alaninamide: Lacks the diethyl groups, which may influence its solubility and biological activity.
Uniqueness
N~3~,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide is unique due to the presence of both diethyl and hydroxymethyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
63425-19-4 |
|---|---|
Fórmula molecular |
C9H20N2O3 |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
3-(diethylamino)-N,N-bis(hydroxymethyl)propanamide |
InChI |
InChI=1S/C9H20N2O3/c1-3-10(4-2)6-5-9(14)11(7-12)8-13/h12-13H,3-8H2,1-2H3 |
Clave InChI |
UFMUVBIBPDALSE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC(=O)N(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


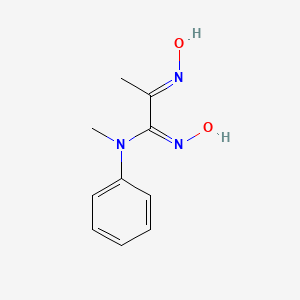
![[(Dichlorophosphanyl)methyl]phosphonic dichloride](/img/structure/B14507307.png)
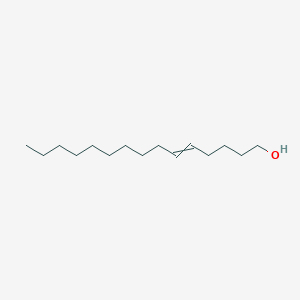
![2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol](/img/structure/B14507316.png)
